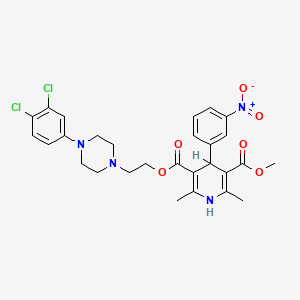

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C28H30Cl2N4O6 and its molecular weight is 589.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3,5-Pyridinedicarboxylic acid derivatives, particularly those featuring 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl) and piperazine moieties, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(3,4-dichlorophenyl)-1-piperazinyl)ethyl methyl ester , focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring with two carboxylic acid groups and various substituents that enhance its biological activity. The molecular formula is C25H27N2O4, with a molecular weight of approximately 405.486 g/mol. Its properties include:

| Property | Value |

|---|---|

| Molecular Formula | C25H27N2O4 |

| Molecular Weight | 405.486 g/mol |

| Density | 1.149 g/cm³ |

| Boiling Point | 514.6 °C |

| Flash Point | 265 °C |

Antihypertensive Effects

Research indicates that derivatives of 3,5-pyridinedicarboxylic acid exhibit significant antihypertensive properties. A notable study evaluated the ability of these compounds to antagonize methacholine-induced coronary spasms in anesthetized normotensive rats. The results demonstrated a normalization of ECG readings post-administration, suggesting effective coronary dilation and potential use in treating coronary heart diseases .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. One study reported that certain derivatives could modulate neurotransmitter systems, particularly through interactions with serotonin receptors. This modulation may provide therapeutic avenues for treating anxiety and depression .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics .

Case Study 1: Coronary Dilation

In a controlled experiment involving rats, researchers administered the compound intravenously to assess its coronary dilating effects. Results indicated that the compound significantly reduced ST segment elevation in ECG readings during methacholine infusion, suggesting its potential as an antihypertensive agent .

Case Study 2: Neurotransmitter Modulation

In vitro studies highlighted the compound's ability to interact with serotonin receptors. The findings suggested that it could enhance serotonin levels in synaptic clefts, providing a basis for further research into its use as an antidepressant or anxiolytic medication .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound interacts with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and cardiovascular functions.

- Vasodilation : It promotes vasodilation through the inhibition of calcium channels or by enhancing nitric oxide availability in vascular tissues.

- Antimicrobial Action : The structural features allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C35H40N4O6

- Molecular Weight : 612.7 g/mol

- CAS Number : 71791-90-7

- Chemical Structure : The compound features a pyridine ring with multiple substituents, which contribute to its biological activity.

Pharmacological Applications

- Vasodilatory Effects :

- Cerebral and Coronary Vasodilation :

- Potential in Neurological Disorders :

Synthesis and Derivatives

The synthesis of 3,5-pyridinedicarboxylic acid derivatives often involves several chemical reactions that yield various esters and amines with enhanced pharmacological properties:

- Key Synthetic Pathways :

Case Study 1: Nicardipine

Nicardipine, a well-known derivative of 3,5-pyridinedicarboxylic acid, has been extensively studied for its clinical applications:

- Clinical Trials : Various clinical trials have demonstrated its efficacy in managing hypertension and preventing ischemic events during surgeries .

- Mechanism of Action : Nicardipine selectively inhibits L-type calcium channels, which are crucial for vascular contraction, thus promoting vasodilation.

Case Study 2: Neuroprotective Effects

Research has indicated that compounds derived from 3,5-pyridinedicarboxylic acid may offer neuroprotective benefits:

Eigenschaften

CAS-Nummer |

91040-25-4 |

|---|---|

Molekularformel |

C28H30Cl2N4O6 |

Molekulargewicht |

589.5 g/mol |

IUPAC-Name |

5-O-[2-[4-(3,4-dichlorophenyl)piperazin-1-yl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C28H30Cl2N4O6/c1-17-24(27(35)39-3)26(19-5-4-6-21(15-19)34(37)38)25(18(2)31-17)28(36)40-14-13-32-9-11-33(12-10-32)20-7-8-22(29)23(30)16-20/h4-8,15-16,26,31H,9-14H2,1-3H3 |

InChI-Schlüssel |

IGOSKUGZRLFXGI-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Kanonische SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Synonyme |

2,6-dimethyl-4-(3-nitrophenyl)-3-(2-(4-(3,4-dichlorophenyl))piperazinyl) ethoxycarbonyl-5-methoxycarbonyl-1,4-dihydropyridine P 0285 P-0285 P0285 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.